molecular formula C11H17NO3 B585696 Metaproterenol-d7 Hemisulfate Salt CAS No. 1346601-49-7

Metaproterenol-d7 Hemisulfate Salt

Cat. No.: B585696
CAS No.: 1346601-49-7
M. Wt: 218.304
InChI Key: LMOINURANNBYCM-QXMYYZBZSA-N
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Description

Metaproterenol-d7 Hemisulfate Salt is a deuterium-labeled derivative of Metaproterenol Hemisulfate. It is a stable isotope-labeled compound used primarily in scientific research. Metaproterenol Hemisulfate is a direct-acting sympathomimetic and a beta-2 adrenergic receptor agonist, commonly used for its bronchodilator effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metaproterenol-d7 Hemisulfate Salt involves the incorporation of deuterium atoms into the Metaproterenol Hemisulfate molecule. The process typically starts with the synthesis of the deuterated isopropylamine, which is then reacted with the appropriate benzene derivative under controlled conditions to form the deuterated Metaproterenol. The final step involves the formation of the hemisulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Metaproterenol-d7 Hemisulfate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metaproterenol-d7 Hemisulfate Salt is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and metabolic pathways.

    Biology: It helps in studying the pharmacokinetics and pharmacodynamics of Metaproterenol by tracking the deuterium-labeled compound.

    Medicine: Used in the development and testing of new drugs, particularly those targeting beta-2 adrenergic receptors.

    Industry: Employed in quality control and validation processes for pharmaceuticals

Mechanism of Action

Metaproterenol-d7 Hemisulfate Salt exerts its effects by stimulating beta-2 adrenergic receptors. This stimulation increases the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to the relaxation of bronchial smooth muscles. The compound also inhibits the release of inflammatory mediators from mast cells, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metaproterenol-d7 Hemisulfate Salt is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and quantification in metabolic studies, making it a valuable tool in drug development and pharmacological research .

Properties

CAS No.

1346601-49-7

Molecular Formula

C11H17NO3

Molecular Weight

218.304

IUPAC Name

5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/i1D3,2D3,7D

InChI Key

LMOINURANNBYCM-QXMYYZBZSA-N

SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O

Synonyms

5-[1-Hydroxy-2-[(1-methylethyl-d7)amino]ethyl]-1,3-benzenediol Sulfate;  3,5-Dihydroxy-α-[(isopropylamino-d7)methyl]benzyl Alcohol Sulfate;  (±)-Orciprenaline-d7 Sulfate;  1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-(_x000B_isopropyl-d7)aminoethane Sulfate;  3,5-Dihyd

Origin of Product

United States

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